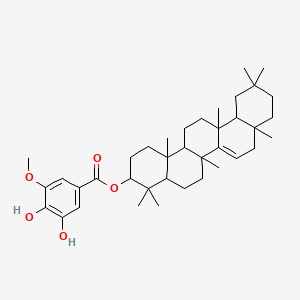
(3,4-Dihydroxy-5-methoxybenzoyl)taraxerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroxy-5-methoxybenzoyl)taraxerol involves multiple steps, typically starting with the extraction of taraxerol from natural sources. The compound is then subjected to various chemical reactions to introduce the 3,4-dihydroxy and 5-methoxybenzoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors to produce significant quantities of the compound. Quality control measures, such as HPLC and NMR, are employed to ensure the purity and consistency of the product .
化学反应分析
Types of Reactions
(3,4-Dihydroxy-5-methoxybenzoyl)taraxerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
科学研究应用
(3,4-Dihydroxy-5-methoxybenzoyl)taraxerol has a wide range of scientific research applications:
Chemistry: It is used as a reference standard and in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.
作用机制
The mechanism of action of (3,4-Dihydroxy-5-methoxybenzoyl)taraxerol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through modulation of signaling pathways related to inflammation and oxidative stress. It may also interact with enzymes and receptors involved in these processes, leading to its observed biological activities .
相似化合物的比较
Similar Compounds
Taraxerol: The parent compound from which (3,4-Dihydroxy-5-methoxybenzoyl)taraxerol is derived.
Betulinic Acid: Another triterpenoid with similar biological activities.
Oleanolic Acid: Known for its anti-inflammatory and antioxidant properties.
Uniqueness
This compound is unique due to the presence of the 3,4-dihydroxy and 5-methoxybenzoyl groups, which confer distinct chemical and biological properties. These modifications enhance its solubility and reactivity, making it a valuable compound for various research applications .
属性
分子式 |
C38H56O5 |
|---|---|
分子量 |
592.8 g/mol |
IUPAC 名称 |
(4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl) 3,4-dihydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C38H56O5/c1-33(2)18-19-35(5)14-10-27-37(7)15-11-26-34(3,4)30(43-32(41)23-20-24(39)31(40)25(21-23)42-9)13-17-36(26,6)28(37)12-16-38(27,8)29(35)22-33/h10,20-21,26,28-30,39-40H,11-19,22H2,1-9H3 |
InChI 键 |
STVINYJTRNLBHC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)OC(=O)C6=CC(=C(C(=C6)OC)O)O)(C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-hydroxy-4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B15127307.png)
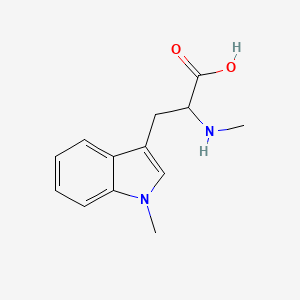
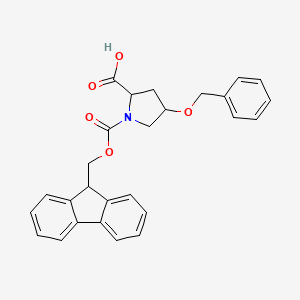
![4,4'-Methylenebis[2-chlorophenol]](/img/structure/B15127317.png)
![2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B15127327.png)
![6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B15127340.png)
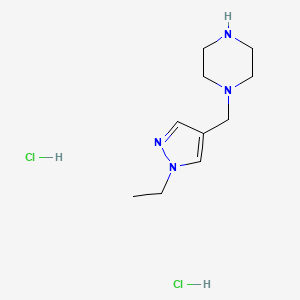
![1-[(Tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid](/img/structure/B15127352.png)
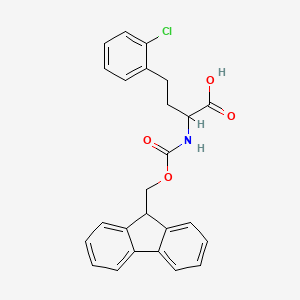
![(2S,3S,4S,5R,6S)-6-[2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15127369.png)
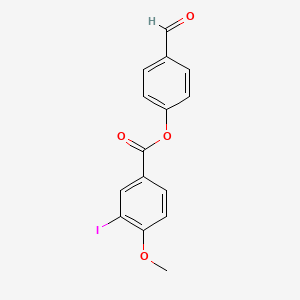
![N-(propan-2-yl)-2-[2-(propylamino)acetamido]propanamide hydrochloride](/img/structure/B15127382.png)
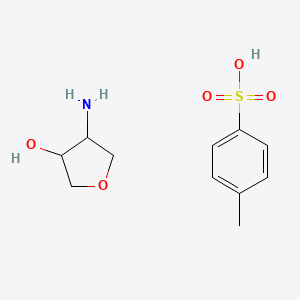
![(R)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B15127418.png)
